molecular formula C18H9ClF3N3O B2555798 5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 865424-03-9

5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

Cat. No.: B2555798
CAS No.: 865424-03-9
M. Wt: 375.74
InChI Key: ZDQTXQJERRXULI-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (CAS 865424-03-9) is a high-value chemical building block with a molecular weight of 375.74 g/mol and the molecular formula C18H9ClF3N3O . This compound belongs to the pyrazolo[1,5-a]pyrimidine (PP) class of fused, rigid, and planar N-heterocyclic systems, which are recognized as privileged scaffolds in medicinal chemistry and material science due to their significant synthetic versatility and photophysical properties . The structure features a reactive acyl chloride group and a trifluoromethyl group, making it a key intermediate for further derivatization via nucleophilic substitution or metal-catalyzed cross-coupling reactions to create diverse libraries for drug discovery . Researchers utilize this compound and its derivatives in the design of novel bioactive molecules with potential anticancer and enzymatic inhibitory activities, leveraging the PP core's biocompatibility and lower toxicity profile . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed.

Properties

IUPAC Name

5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClF3N3O/c19-17(26)14-9-16-23-13(8-15(18(20,21)22)25(16)24-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQTXQJERRXULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC(=NN4C(=C3)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

    Cycloaddition Reactions: These reactions involve the formation of a ring structure by the addition of two or more unsaturated molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amides, while oxidation reactions can produce ketones or carboxylic acids .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives often involves multicomponent reactions (MCRs), which are favored for their efficiency and ability to generate complex structures in fewer steps. For instance, a recent study highlighted an efficient synthetic pathway using Suzuki cross-coupling reactions to introduce various substituents at the C-3 and C-5 positions of the pyrazolo[1,5-a]pyrimidine ring system .

Anticancer Activity

One of the most promising applications of this compound class is in anticancer therapy. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent inhibitory effects against various cancer cell lines. For example, compounds derived from this scaffold have been tested against MCF-7 and HCT116 cell lines, demonstrating significant cytotoxicity comparable to established chemotherapeutics like doxorubicin. The mechanism of action appears to involve inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Properties

Pyrazolo derivatives have also shown substantial antimicrobial activity. A review of multicomponent reactions indicated that several synthesized pyrazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The activity was assessed using standard bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds displaying effective inhibition comparable to conventional antibiotics .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory properties. Studies have reported that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Studies

Study Compound Target Activity Reference
Study 1St.4HeLa CellsHigh cytotoxicity; CDK inhibition
Study 2Compound AE. coliAntibacterial activity comparable to ciprofloxacin
Study 3Compound BInflammatory cytokinesSignificant inhibition observed

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes and proteins, disrupting their normal function and leading to the desired biological effects . For example, it can inhibit the activity of carboxylesterase, translocator protein, and PDE10A, among others .

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name 5-Substituent Key Properties/Applications Reference
Target Compound Naphthalen-2-yl Enhanced lipophilicity, π-π interactions
5-(4-Methoxyphenyl)-7-CF₃ derivative 4-Methoxyphenyl Improved solubility due to polar OMe group
5-(Thiophen-2-yl)-7-CF₃ derivative Thiophen-2-yl Electron-rich heterocycle, alters H-bonding
5-(Furan-2-yl)-7-CF₃ derivative Furan-2-yl Reduced steric hindrance, moderate activity

Key Insights :

  • 4-Methoxyphenyl balances lipophilicity and solubility, making it favorable for oral bioavailability .
  • Heterocyclic substituents (thiophen-2-yl, furan-2-yl) modulate electronic effects and binding specificity .

Functional Group Variations at Position 2

Compound Name 2-Substituent Reactivity/Applications Reference
Target Compound Carbonyl chloride Reactive intermediate for amide formation
5-(4-Methoxyphenyl)-7-CF₃ carboxamide Carboxamide Direct biological activity (e.g., enzyme inhibition)
3-Cyano-7-CF₃ derivative Cyano Electron-withdrawing, stabilizes intermediates

Key Insights :

  • Carbonyl chloride is pivotal for synthesizing derivatives (e.g., amides, hydrazides) but requires anhydrous handling .
  • Carboxamide derivatives exhibit direct biological activity, such as monoamine oxidase B inhibition (IC₅₀ ~1–10 μM) .

Trifluoromethyl Group at Position 7

The CF₃ group is a conserved feature across analogs, contributing to:

  • Metabolic stability : Resistance to oxidative degradation.
  • Electron-withdrawing effects : Polarizes the pyrimidine ring, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Lipophilicity: LogP increases by ~0.5–1.0 units compared to non-CF₃ analogs .

Derivatization Potential

  • The carbonyl chloride reacts with amines (e.g., piperazine, morpholine) to form bioactive carboxamides, as seen in compounds 41, 43, and 50 .

Physicochemical Data

Property Target Compound 5-(4-Methoxyphenyl)-7-CF₃ Carboxamide
Molecular Weight 447.80 447.80
logP (Predicted) ~4.2 ~3.8
Solubility (aq., μg/mL) <10 20–50
Stability Moisture-sensitive Stable under ambient conditions

Biological Activity

5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H13ClF3N3O
  • Molecular Weight : 375.73 g/mol
  • CAS Number : 865424-05-1

The compound exhibits biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. Notably, it has been studied for its potential as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway.

Inhibition of DHODH

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can selectively inhibit PfDHODH, an enzyme critical for Plasmodium falciparum survival. The inhibition mechanism involves binding to the active site of the enzyme, thereby disrupting pyrimidine synthesis essential for DNA replication and cell division in malaria parasites .

Antimalarial Activity

The compound has shown promising antimalarial properties. In vitro assays indicate that it can inhibit the growth of Plasmodium falciparum with moderate potency. For instance, one study reported about 30% inhibition at a concentration of 50 µM . This suggests potential for development into a therapeutic agent against malaria.

Anticancer Potential

In addition to its antimalarial effects, there is emerging evidence that pyrazolo[1,5-a]pyrimidine derivatives may possess anticancer properties. Compounds structurally related to 5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have been shown to induce apoptosis in various cancer cell lines . The mechanism appears to involve interference with cell cycle progression and induction of oxidative stress.

Study 1: Inhibition Assays

A study assessing various pyrazolo[1,5-a]pyrimidine derivatives found that compounds similar to 5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibited varying degrees of DHODH inhibition. The results indicated that modifications to the naphthyl and trifluoromethyl groups significantly influenced inhibitory potency .

CompoundDHODH Inhibition (%) at 50 µM
Compound A30%
Compound B15%
Compound CNo significant inhibition

Study 2: Cytotoxicity in Cancer Cell Lines

In another study focused on cancer therapy, derivatives were tested against FaDu hypopharyngeal tumor cells. The results indicated enhanced cytotoxicity compared to standard treatments like bleomycin .

CompoundIC50 (µM)Apoptosis Induction (%)
Compound A2540
Compound B3035

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Coupling ReagentHATU (1.3 eq.), TEA (3 eq.)
Solvent SystemDMF/DCM (1:1 v/v)
PurificationFlash chromatography (MeOH/EtOAc)
Reaction Time24 h (110°C for arylation)

Q. Table 2: Biological Activity Comparison

DerivativeTarget (IC₅₀)Selectivity IndexReference
Trifluoromethyl analogPI3Kδ (12 nM)>100 (vs. PI3Kα)
Methyl analogPI3Kδ (45 nM)25 (vs. PI3Kα)
5-Naphthyl analogTrypanosoma (0.8 µM)N/A

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